3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid
Description
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid is a compound with the molecular formula C15H10N2O3S and a molecular weight of 298.32 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzisothiazole ring fused with a benzoic acid moiety .
Properties
IUPAC Name |
3-(1,2-benzothiazole-3-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14(13-11-6-1-2-7-12(11)21-17-13)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFOQGHOALSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid typically involves the reaction of 1,2-benzisothiazole-3-carbonyl chloride with 3-aminobenzoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The benzisothiazole ring is known to interact with protein active sites, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid can be compared with other similar compounds, such as:
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid: This compound has a similar structure but includes a methyl group on the benzoic acid moiety, which can affect its reactivity and biological activity.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in research and industry .
Biological Activity
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid, with the molecular formula and a molecular weight of 298.32 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Enzyme Inhibition
This compound has demonstrated notable inhibition of various enzymes, particularly caspase-3, which plays a crucial role in the apoptosis pathway. The binding affinity of this compound to caspase-3 results in the formation of a stable complex that inhibits its activity, thereby influencing cell survival and death pathways.
Cellular Effects
The compound modulates several cellular processes including:
- Cell Signaling Pathways : It affects pathways that regulate cell growth and differentiation.
- Gene Expression : Alterations in gene expression profiles have been observed in response to treatment with this compound.
- Metabolic Activity : It influences cellular metabolism by interacting with key metabolic enzymes.
The molecular mechanism underlying the biological activity of this compound involves:
- Binding Interactions : The compound binds specifically to the active site of target enzymes, inhibiting their function.
- Stability and Degradation : The stability of the compound in biological systems affects its long-term efficacy and potential toxicity.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Effective inhibition of caspase-3 with minimal toxicity.
- High Doses : Increased toxicity observed, necessitating careful dosage management in therapeutic applications.
Metabolic Pathways
The compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism is mediated by transport proteins that facilitate its distribution within cells and tissues, impacting its therapeutic efficacy.
Antimicrobial Activity
While the primary focus has been on its apoptotic effects, preliminary studies suggest potential antimicrobial properties against specific bacterial strains. However, further research is necessary to establish its efficacy as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. This suggests potential for development as an anticancer therapeutic agent .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzisothiazole moiety can significantly enhance biological activity. For instance, introducing different substituents can alter enzyme binding affinities and cellular uptake .
Comparative Analysis with Similar Compounds
A comparison between this compound and similar compounds reveals differences in biological activity:
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Caspase-3 inhibition |
| 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid | Structure | Enhanced reactivity due to methyl substitution |
| Benzoxazole derivatives | Varies | Antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
